1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-
Description
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) with a carboxymethoxy (-O-CH₂-COOH) substituent at the 5th position on the benzene ring. This compound features two carboxylic acid groups at positions 1 and 3 and an additional carboxylic acid group introduced via the carboxymethoxy side chain. Its multifunctional structure enables diverse coordination modes, making it valuable in constructing metal-organic frameworks (MOFs) and polymers . The carboxymethoxy group enhances its ability to form hydrogen bonds and coordinate with metal ions, distinguishing it from simpler derivatives like 5-hydroxyisophthalic acid or alkoxy-substituted analogs .
Properties
CAS No. |
643074-77-5 |
|---|---|
Molecular Formula |
C10H8O7 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
5-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
AQUNNWMTMHAKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- typically involves hydrothermal or solvothermal methods. One common approach is to react 1,3,5-tris(carboxymethoxy)benzene acid with metal ions such as cadmium (Cd) or zinc (Zn) under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like water or ethanol and may require the presence of additional ligands such as 2,2’-bipyridine .
Chemical Reactions Analysis
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The carboxymethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in environmental sensing, the compound forms complexes that can quench the fluorescence of certain pollutants, allowing for their detection .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3-Benzenedicarboxylic Acid Derivatives
Functional and Application Differences
- MOF Construction : The carboxymethoxy group enables dual coordination modes (via carboxylic acids and ether oxygen), facilitating the formation of robust, porous frameworks. In contrast, 5-hydroxyisophthalic acid primarily relies on hydrogen bonding .
- Polymer Synthesis : Derivatives like 5-(phenylmethoxy)-1,3-benzenedicarboxylic acid are used in ester-based polymers, whereas the carboxymethoxy variant may enhance polymer hydrophilicity or reactivity .
- Sensing and Catalysis : The additional carboxylic acid in 5-(carboxymethoxy)- derivatives could improve MOF performance in gas adsorption (e.g., CO₂ capture) or luminescent sensing due to enhanced metal-ligand interactions .
Physical and Chemical Properties
- Acidity : The three carboxylic acid groups in 5-(carboxymethoxy)-isophthalic acid result in higher acidity (pKa ~2-3 for each -COOH) compared to 5-hydroxy (pKa ~4.5 for -OH) or alkoxy derivatives .
- Solubility : Increased polarity from the carboxymethoxy group enhances solubility in polar solvents (e.g., water, DMSO) relative to alkoxy-substituted analogs .
- Thermal Stability : Alkoxy derivatives like C=C9-BDC exhibit lower thermal stability due to long hydrocarbon chains, while carboxymethoxy derivatives may decompose at higher temperatures (~300°C) .
Research Findings and Case Studies
- MOF Cross-Linking : 5-(Dec-9-en-1-yloxy)-isophthalic acid was cross-linked via olefin metathesis to create flexible MOFs, whereas carboxymethoxy derivatives could enable pH-responsive frameworks due to protonation/deprotonation of the third -COOH group .
- Environmental Impact : Simple benzenedicarboxylic acids (e.g., phthalic acid) are classified as low-concern pollutants, but the environmental behavior of carboxymethoxy derivatives requires further study .
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